2-Bromo-3-chloro-5-fluorobenzoyl chloride
CAS No.: 1806839-04-2
Cat. No.: VC2975253
Molecular Formula: C7H2BrCl2FO
Molecular Weight: 271.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1806839-04-2 |
|---|---|
| Molecular Formula | C7H2BrCl2FO |
| Molecular Weight | 271.89 g/mol |
| IUPAC Name | 2-bromo-3-chloro-5-fluorobenzoyl chloride |
| Standard InChI | InChI=1S/C7H2BrCl2FO/c8-6-4(7(10)12)1-3(11)2-5(6)9/h1-2H |
| Standard InChI Key | BJNAPORPNKLRHX-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C(=O)Cl)Br)Cl)F |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)Cl)Br)Cl)F |
Introduction
Chemical Properties and Structure
Basic Identification Data
2-Bromo-3-chloro-5-fluorobenzoyl chloride is characterized by specific chemical identifiers that facilitate its recognition in scientific databases and research literature.
Table 1: Basic Properties of 2-Bromo-3-chloro-5-fluorobenzoyl chloride
| Property | Value |
|---|---|
| CAS Number | 1806839-04-2 |
| Molecular Formula | C₇H₂BrCl₂FO |
| Molecular Weight | 271.89 g/mol |
| IUPAC Name | 2-bromo-3-chloro-5-fluorobenzoyl chloride |
| Standard InChI | InChI=1S/C7H2BrCl2FO/c8-6-4(7(10)12)1-3(11)2-5(6)9/h1-2H |
| Standard InChIKey | BJNAPORPNKLRHX-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C(=O)Cl)Br)Cl)F |
| PubChem Compound ID | 121591438 |
The molecular structure features a benzene ring with bromine at position 2, chlorine at position 3, fluorine at position 5, and the reactive benzoyl chloride group .
Structural Characteristics
The compound's structure contains four key functional groups arranged around the aromatic ring:
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A benzoyl chloride (C(=O)Cl) group
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A bromine atom at the ortho position relative to the benzoyl chloride
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A chlorine atom adjacent to the bromine
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A fluorine atom at the meta position
This specific arrangement creates distinct electronic and steric effects that influence the compound's chemical behavior. The electron-withdrawing nature of the halogen substituents increases the electrophilicity of the carbonyl carbon, enhancing its reactivity toward nucleophiles.
Physical Properties
While specific physical property data for 2-Bromo-3-chloro-5-fluorobenzoyl chloride is limited in the available literature, its properties can be inferred from structurally similar compounds. Based on its molecular structure and weight:
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Physical state: Likely a crystalline solid at room temperature
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Solubility: Limited solubility in water; soluble in organic solvents like dichloromethane, chloroform, and acetone
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Stability: Sensitive to moisture due to the reactive acyl chloride group
Synthesis and Preparation
Synthetic Routes
Multiple synthetic pathways can be employed to produce 2-Bromo-3-chloro-5-fluorobenzoyl chloride, with the most common methods including:
Industrial Production Methods
Industrial production of 2-Bromo-3-chloro-5-fluorobenzoyl chloride typically involves optimized versions of laboratory-scale methods, with considerations for:
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Cost-efficiency
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Scalability
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Safety parameters
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Environmental impact
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Yield optimization
The synthesis may utilize continuous flow reactors rather than batch processes to improve efficiency and control reaction parameters more precisely.
Applications in Chemical Research and Industry
Pharmaceutical Intermediates
2-Bromo-3-chloro-5-fluorobenzoyl chloride serves as an important intermediate in pharmaceutical synthesis, particularly for compounds requiring halogenated aromatic scaffolds. The presence of multiple halogens can enhance:
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Metabolic stability
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Lipophilicity
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Binding affinity to target receptors
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Blood-brain barrier penetration (in certain drug classes)
This compound contributes to the synthesis of various pharmaceutical agents, including potential:
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Anti-inflammatory compounds
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Antimicrobial agents
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CNS-active drugs
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Enzyme inhibitors
Organic Synthesis Applications
Due to its reactive benzoyl chloride group and halogen substituents, 2-Bromo-3-chloro-5-fluorobenzoyl chloride participates in numerous synthetic transformations:
Table 2: Key Synthetic Applications
| Reaction Type | Description | Potential Products |
|---|---|---|
| Acylation | Reaction with aromatic rings via Friedel-Crafts mechanism | Ketone derivatives |
| Amidation | Reaction with amines | Amide derivatives |
| Esterification | Reaction with alcohols | Ester derivatives |
| Cross-coupling | Utilization of halogen substituents in metal-catalyzed reactions | Biaryl compounds |
| Nucleophilic aromatic substitution | Replacement of halogens with various nucleophiles | Functionalized aromatic compounds |
The halogen substituents can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, or Buchwald-Hartwig couplings).
Structure-Activity Relationship Studies
In medicinal chemistry research, 2-Bromo-3-chloro-5-fluorobenzoyl chloride and its derivatives provide valuable insights into structure-activity relationships. The specific arrangement of halogens allows researchers to investigate how position-specific substitutions affect:
Chemical Reactivity
Acyl Chloride Reactivity
The benzoyl chloride group exhibits high reactivity toward nucleophiles, undergoing nucleophilic acyl substitution reactions:
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With water: Forms 2-bromo-3-chloro-5-fluorobenzoic acid
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With alcohols: Forms corresponding esters
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With amines: Forms amides
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With organometallic reagents: Forms ketones
These reactions typically proceed via a tetrahedral intermediate followed by elimination of the chloride leaving group.
Halogen Effects
The presence of bromine, chlorine, and fluorine atoms enhances several aspects of the molecule:
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Electronic effects: The electron-withdrawing nature of halogens creates an electron-deficient aromatic system, influencing reactivity and stability.
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Steric effects: The different sizes of halogen atoms (F < Cl < Br) create a unique three-dimensional profile that affects how the molecule interacts with reaction partners or biological targets.
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Halogen bonding: Particularly with bromine and chlorine atoms, which can form directional interactions with electron-rich sites in other molecules.
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Leaving group ability: In certain reactions, the halogens can serve as leaving groups, with reactivity generally following the trend: Br > Cl > F.
Structural Analogs and Comparative Analysis
Several structurally related compounds share similarities with 2-Bromo-3-chloro-5-fluorobenzoyl chloride but differ in the position and identity of substituents:
Table 3: Comparison with Structurally Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 2-Bromo-3-chloro-5-fluorobenzoyl chloride | 1806839-04-2 | C₇H₂BrCl₂FO | 271.89 | Reference compound |
| 2-Bromo-3-fluorobenzoyl chloride | 1000339-91-2 | C₇H₃BrClFO | 237.45 | Lacks chlorine at position 3 |
| 5-Bromo-3-chloro-2-fluorobenzoyl chloride | 1536225-35-0 | C₇H₂BrCl₂FO | 271.89 | Different arrangement of halogens |
| 2-Bromo-3-chloro-5-fluorobenzoic acid | 1525442-25-4 | C₇H₃BrClFO₂ | 253.45 | Carboxylic acid instead of acyl chloride |
| 2-Chloro-5-fluorobenzoyl chloride | 21900-51-6 | C₇H₃Cl₂FO | 193.00 | Lacks bromine atom |
| 3-Bromo-5-chlorobenzoyl chloride | 21900-27-6 | C₇H₃BrCl₂O | 253.91 | Lacks fluorine atom |
These structural analogs demonstrate how subtle changes in substitution pattern can influence physical properties, reactivity, and potential applications in synthesis and medicinal chemistry .
Structure-Property Relationships
The positioning of halogen substituents significantly impacts various properties:
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Reactivity profiles: Different halogen arrangements affect the electron distribution in the aromatic ring, altering reactivity patterns in synthetic transformations.
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Biological activity: When incorporated into bioactive molecules, different substitution patterns can dramatically influence binding to biological targets.
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Physical properties: Melting points, solubility profiles, and stability can vary considerably based on halogen positioning.
Current Research and Future Perspectives
Research involving 2-Bromo-3-chloro-5-fluorobenzoyl chloride continues to evolve, with several promising directions:
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Development of novel synthetic methodologies: Exploring more efficient, selective, and environmentally friendly synthesis routes.
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Expansion of pharmaceutical applications: Investigating new drug candidates incorporating the unique structural features of this halogenated scaffold.
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Catalyst development: Utilizing the compound in the design of new catalytic systems for organic transformations.
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Materials science applications: Exploring potential uses in polymer chemistry and materials with specific properties.
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Computational studies: Employing molecular modeling to predict reactivity patterns and guide synthetic design.
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